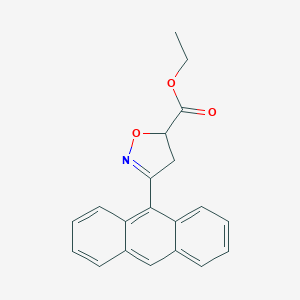
S-(pyrazin-2-ylmethyl) ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(pyrazin-2-ylmethyl) ethanethioate is a chemical compound characterized by the presence of a pyrazine ring attached to an ethanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-(pyrazin-2-ylmethyl) ethanethioate typically involves the reaction of pyrazine derivatives with ethanethioate precursors. One common method includes the nucleophilic substitution reaction where a pyrazine derivative reacts with an ethanethioate compound under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
S-(pyrazin-2-ylmethyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanethioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the ethanethioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
S-(pyrazin-2-ylmethyl) ethanethioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of S-(pyrazin-2-ylmethyl) ethanethioate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes or receptors, modulating their activity. The ethanethioate group may also play a role in the compound’s biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine derivatives: Compounds like pyrazinamide and pyrazinecarboxamide share the pyrazine ring structure.
Ethanethioate derivatives: Compounds such as ethanethioic acid and its esters have similar functional groups.
Uniqueness
S-(pyrazin-2-ylmethyl) ethanethioate is unique due to the combination of the pyrazine ring and ethanethioate group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with other similar compounds.
Propriétés
Numéro CAS |
59021-06-6 |
|---|---|
Formule moléculaire |
C7H8N2OS |
Poids moléculaire |
168.22 g/mol |
Nom IUPAC |
S-(pyrazin-2-ylmethyl) ethanethioate |
InChI |
InChI=1S/C7H8N2OS/c1-6(10)11-5-7-4-8-2-3-9-7/h2-4H,5H2,1H3 |
Clé InChI |
UGVGWOHNQGVHHD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-](/img/structure/B12916631.png)


![6-Chloro-4-hydrazinyl-3-methyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B12916640.png)


![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![2-[(4-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12916674.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)



